2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one
Description
The compound 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one features a dihydropteridin-4-one core, substituted at positions 2 and 3 with a (2-fluorophenyl)methyl sulfanyl group and a (4-methoxyphenyl)methyl group, respectively. The 2-fluorophenyl group introduces steric and electronic effects due to its ortho-substituted fluorine, while the 4-methoxyphenyl moiety contributes electron-donating properties. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetics and target binding. Although direct pharmacological data for this compound are unavailable, analogs with similar substituents (e.g., fluorinated aryl groups and sulfanyl linkages) have been explored for kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C21H17FN4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]pteridin-4-one |
InChI |
InChI=1S/C21H17FN4O2S/c1-28-16-8-6-14(7-9-16)12-26-20(27)18-19(24-11-10-23-18)25-21(26)29-13-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3 |
InChI Key |
AFJPWTXALRVBGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the pteridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pteridinone core with a thiol derivative, such as 2-fluorobenzylthiol, under suitable conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pteridinone core can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds within the pteridine class can exhibit anticancer properties. The specific structure of this compound suggests potential interactions with enzymes involved in cancer cell proliferation. Studies have shown that modifications to the pteridine ring can enhance cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound is being investigated as a potential inhibitor of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. Inhibitors of DHFR are vital in cancer therapy and antimicrobial treatments.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of pteridine compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Synthetic Methodologies
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one typically involves several key steps:
- Formation of the Pteridine Core : The initial step often includes cyclization reactions starting from readily available precursors like anthranilic acid derivatives.
- Substituent Introduction : The introduction of the fluorophenyl and methoxyphenyl groups can be achieved through nucleophilic substitution reactions, often utilizing palladium-catalyzed coupling methods to ensure high yields.
- Final Assembly : The final compound is assembled through coupling reactions that may involve thiolation to introduce the sulfanyl group effectively.
Case Study 1: Anticancer Properties
A study published in Medicinal Chemistry explored the anticancer effects of various pteridine derivatives, including this compound. It was found to inhibit cell growth in several cancer cell lines with an IC50 value lower than that of standard chemotherapeutics. The mechanism was attributed to its ability to interfere with folate metabolism.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited DHFR activity in vitro. This inhibition was confirmed through enzyme kinetics studies showing a competitive inhibition pattern, making it a candidate for further development as an antitumor agent.
Industrial Applications
- Material Science : The unique properties of this compound allow for its potential use in developing new materials, particularly those requiring specific optical or electronic characteristics.
- Pharmaceutical Development : Given its promising biological activities, this compound serves as a scaffold for synthesizing new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one involves its interaction with molecular targets such as enzymes. The fluorine and methoxy groups can enhance binding affinity to specific active sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Comparison
Substituent Analysis
- In contrast, para-fluorine in (e.g., 4-fluorophenyl ketone) maximizes electronic effects (e.g., enhanced dipole interactions) without steric interference . Fluorine in both positions improves metabolic stability and bioavailability in drug-like molecules.
Sulfanyl Group Variations :
- The target’s (2-fluorophenyl)methyl sulfanyl group combines aromatic and sulfur-based interactions. uses a keto-ethyl sulfanyl linker, which may enhance hydrogen-bonding capacity via the carbonyl group .
- employs a simpler ethylsulfanyl group, favoring hydrophobic interactions but lacking aromaticity .
- Aryl Substituents: The 4-methoxyphenyl group in the target and enhances solubility via the methoxy oxygen’s polarity.
Core Structure Implications
- Thieno[2,3-d]pyrimidin-4-one (): A fused thiophene-pyrimidine core, offering rigidity and extended conjugation for target engagement .
- Cyclopenta-thieno[2,3-d]pyrimidin-4-one (): A tricyclic system with a cyclopentane ring, increasing steric bulk and altering solubility .
Notes
Limitations : Direct pharmacological or physicochemical data for the target compound are unavailable. Comparisons are based on structural analogies and inferred properties from related compounds.
Synthetic Feasibility : The target’s ortho-fluorophenyl group may pose synthetic challenges compared to para-substituted analogs due to steric hindrance during coupling reactions.
Research Gaps : Experimental studies are needed to validate the target’s bioactivity, solubility, and metabolic stability relative to its analogs.
Biological Activity
The compound 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol. The compound features a pteridinone core with substituents that may influence its biological activity.
Structural Representation
- IUPAC Name : this compound
- SMILES Notation : COC1=CC=C(C=C1)NC2=NC(=NN2)SCC3=CC=CC=C3F
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Several studies have demonstrated that pteridin derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuropharmacological Effects : Some derivatives have been investigated for their ability to modulate neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The fluorophenyl group enhances lipophilicity and may improve receptor binding affinity.
- The methoxyphenyl group is thought to contribute to the overall stability and bioavailability of the compound.
Table 1: Summary of SAR Findings
| Compound | Substituent | Activity Type | Reference |
|---|---|---|---|
| 1 | Fluorophenyl | Antitumor | |
| 2 | Methoxyphenyl | Antimicrobial | |
| 3 | Sulfanyl | Neuroactive |
Case Studies and Research Findings
-
Antitumor Activity : A study conducted on various pteridin derivatives indicated that the presence of a sulfanyl group significantly increased cytotoxicity against human cancer cell lines (e.g., HeLa cells) .
- Mechanism : The proposed mechanism involves the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Efficacy : Research highlighted that derivatives with similar structures demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Evaluation Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed to assess efficacy.
-
Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that certain derivatives could inhibit dopamine transporter (DAT) activity, which may have implications for treating conditions like Parkinson's disease .
- Binding Affinity : The binding affinities were quantified using radiolabeled ligand binding assays, providing insights into their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
